4-Ethoxy-2,3-dimethylbenzoic acid
Description
Significance of Benzoic Acid Derivatives in Contemporary Chemical Research
Benzoic acid and its derivatives are ubiquitous in chemical research and industry. They serve as precursors for the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. bldpharm.com The reactivity of the carboxylic acid group, combined with the stability of the aromatic ring, makes them versatile intermediates. Furthermore, the introduction of substituents onto the benzene (B151609) ring allows for the fine-tuning of their physical, chemical, and biological properties. This has led to the development of a vast library of benzoic acid derivatives with tailored functionalities, driving innovation in drug discovery, materials science, and beyond. chemscene.comymilab.com
General Considerations for Alkoxy and Alkyl Substituent Effects on Aromatic Carboxylic Acids
Alkyl groups, like the two methyl groups (-CH3) in 4-Ethoxy-2,3-dimethylbenzoic acid, are weak electron-donating groups through an inductive effect. Their presence on the aromatic ring also increases the electron density, which can influence the acidity and reactivity of the molecule. The specific placement of these groups at the 2 and 3 positions introduces steric hindrance around the carboxylic acid group, which can impact its reactivity and intermolecular interactions.
Historical Development and Emerging Research Trajectories for this compound and Related Structures
While specific historical milestones for this compound are not extensively documented in publicly available literature, the study of polysubstituted benzoic acids has a long and rich history. Early research focused on understanding the fundamental principles of substituent effects on aromatic reactivity and acidity.
Emerging research trajectories for related structures often focus on their application in the design of new materials and biologically active molecules. For instance, the incorporation of specific substitution patterns on the benzoic acid scaffold can lead to the development of liquid crystals, coordination polymers, and targeted therapeutic agents. The unique combination of an ethoxy and two adjacent methyl groups in this compound suggests potential for exploration in these areas, although specific research dedicated to this molecule remains limited.
Interdisciplinary Relevance within Chemical Sciences
The study of molecules like this compound holds relevance across various chemical disciplines:
Organic Synthesis: This compound can serve as a valuable building block for the synthesis of more complex molecules. The interplay of its functional groups offers opportunities for selective chemical transformations.
Materials Science: The rigid aromatic core and the potential for hydrogen bonding through the carboxylic acid group make it a candidate for the design of novel organic materials with specific electronic or liquid crystalline properties.
Theoretical Chemistry: The specific substitution pattern of this compound presents an interesting case for computational studies to predict its conformational preferences, electronic properties, and reactivity, especially in the absence of extensive experimental data.
While detailed research findings on this compound are scarce, its structural features place it as a molecule of interest for future investigations within these and other chemical science domains.
Known Properties of this compound
Below is a table summarizing the currently available data for the compound.
| Property | Value | Source |
| CAS Number | 1216009-33-4 | bldpharm.comchemscene.com |
| Molecular Formula | C11H14O3 | chemscene.com |
| Molecular Weight | 194.23 g/mol | chemscene.com |
| Purity | 95%+ | ymilab.com |
This table is generated based on the limited data available from chemical suppliers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2,3-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-10-6-5-9(11(12)13)7(2)8(10)3/h5-6H,4H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXIXQCNUQSDMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Ethoxy 2,3 Dimethylbenzoic Acid
Retrosynthetic Analysis and Strategic Precursor Selection
Retrosynthetic analysis of 4-ethoxy-2,3-dimethylbenzoic acid involves the deconstruction of the target molecule into simpler, commercially available starting materials. The primary disconnections can be made at the bonds connecting the substituents to the aromatic ring.
A logical retrosynthetic pathway begins by disconnecting the carboxyl group, which can be introduced in the final step via carboxylation of an organometallic intermediate or oxidation of an alkyl group. This leads to a key intermediate, 1-ethoxy-2,3-dimethylbenzene (B3054756).
Further disconnection of the ethoxy group suggests a precursor such as 2,3-dimethylphenol (B72121), which can be etherified. The synthesis of 2,3-dimethylphenol itself can be achieved from 2,3-dimethylaniline via diazotization followed by hydrolysis. Alternatively, 1,2,3-trimethylbenzene (hemimellitene) could serve as a starting material, undergoing functionalization to introduce the ethoxy and carboxyl groups.
Another strategic approach involves the disconnection of one of the methyl groups, which could be introduced via a Friedel-Crafts alkylation or a coupling reaction. However, controlling the regioselectivity of such reactions on a highly substituted ring can be challenging.
Based on this analysis, key strategic precursors for the synthesis of this compound include:
2,3-Dimethylphenol
1-Ethoxy-2,3-dimethylbenzene
3,4-Dimethylphenol (as a potential precursor to a rearranged intermediate)
1,2,3-Trimethylbenzene
The selection of the optimal precursor depends on the chosen synthetic route, considering factors such as commercial availability, cost, and the efficiency and regioselectivity of the subsequent transformations.
Classical Synthetic Routes to Benzoic Acids with Alkoxy and Alkyl Substitution
Classical synthetic methods provide a robust foundation for the preparation of substituted benzoic acids. These routes often involve multi-step sequences and rely on well-established principles of electrophilic aromatic substitution and functional group transformations.
Multi-step Reaction Sequences and Pathway Optimization
A plausible multi-step synthesis of this compound can be envisioned starting from 2,3-dimethylphenol. The synthetic pathway would involve the following key steps:
Etherification: The phenolic hydroxyl group of 2,3-dimethylphenol is first protected or converted to the desired ethoxy group. This can be achieved via a Williamson ether synthesis, reacting the corresponding phenoxide with an ethyl halide (e.g., ethyl bromide or iodide) in the presence of a base such as potassium carbonate.
Introduction of a Carbon Functionality: A carbon-containing functional group needs to be introduced at the position para to the ethoxy group. This can be accomplished through various electrophilic aromatic substitution reactions. Given the ortho, para-directing nature of the ethoxy and methyl groups, careful control of reaction conditions is necessary to achieve the desired regioselectivity.
Conversion to Carboxylic Acid: The introduced carbon functionality is then converted into a carboxylic acid. For example, if an acetyl group is introduced via Friedel-Crafts acylation, it can be oxidized to a carboxylic acid using a strong oxidizing agent. Alternatively, if a formyl group is introduced, it can also be oxidized.
Pathway optimization would involve screening different reagents and reaction conditions for each step to maximize yield and regioselectivity, as well as minimizing the formation of side products.
Regioselective Functionalization Strategies
The primary challenge in the synthesis of this compound is achieving the correct regiochemistry. The ethoxy group is a strongly activating ortho, para-director, while the two methyl groups are weakly activating ortho, para-directors. The cumulative effect of these groups will direct incoming electrophiles to the positions ortho and para to the ethoxy group.
To achieve functionalization at the desired C4 position, several strategies can be employed:
Blocking Groups: In some cases, a blocking group can be temporarily introduced at a more reactive position to direct the incoming electrophile to the desired location. The blocking group is then removed in a subsequent step.
Directed Ortho-Metalation (DoM): While typically used for ortho-functionalization, modifications of this strategy could potentially be employed to achieve functionalization at other positions by carefully choosing the directing group and reaction conditions.
Kinetic vs. Thermodynamic Control: By manipulating reaction temperature and time, it may be possible to favor the formation of the desired regioisomer.
The directing effects of the substituents are summarized in the table below:
| Substituent | Electronic Effect | Directing Effect |
| -OCH2CH3 (Ethoxy) | Activating (+R > -I) | Ortho, Para |
| -CH3 (Methyl) | Activating (+I) | Ortho, Para |
Given the substitution pattern, the position para to the ethoxy group (C4) is sterically accessible and electronically activated, making it a plausible site for electrophilic attack.
Carboxylation Reactions and Mechanisms
Several classical methods can be employed to introduce the carboxylic acid functionality onto the aromatic ring.
Grignard Carboxylation: This method involves the formation of a Grignard reagent from an aryl halide, followed by reaction with carbon dioxide. A potential route would involve the bromination of 1-ethoxy-2,3-dimethylbenzene at the 4-position, followed by Grignard reagent formation and carboxylation. The mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbon of CO2.
Kolbe-Schmitt Reaction: This reaction involves the carboxylation of a phenoxide ion with carbon dioxide under pressure and heat. Starting from 3,4-dimethylphenol, one could potentially introduce the carboxyl group, followed by etherification of the hydroxyl group. However, controlling the regioselectivity of the carboxylation can be challenging.
Friedel-Crafts Acylation followed by Oxidation: As mentioned earlier, a Friedel-Crafts acylation of 1-ethoxy-2,3-dimethylbenzene with acetyl chloride and a Lewis acid catalyst would likely yield the 4-acetyl derivative. This ketone can then be oxidized to the corresponding carboxylic acid using reagents such as potassium permanganate (B83412) or sodium hypochlorite (haloform reaction).
Gattermann-Koch or Vilsmeier-Haack Formylation followed by Oxidation: These reactions introduce a formyl group (-CHO) onto the aromatic ring, which can then be oxidized to a carboxylic acid. The Gattermann-Koch reaction uses carbon monoxide and HCl with a catalyst, while the Vilsmeier-Haack reaction uses a phosphoryl chloride and a formamide derivative.
Modern Catalytic Approaches in Synthesis
Modern catalytic methods offer powerful alternatives to classical synthetic routes, often providing higher efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Coupling Reactions for Aromatic Ring Construction and Functionalization
Transition metal catalysis, particularly with palladium, has revolutionized the synthesis of substituted aromatic compounds.
C-H Activation/Carboxylation: A highly attractive and atom-economical approach is the direct carboxylation of a C-H bond. Palladium-catalyzed C-H activation of 1-ethoxy-2,3-dimethylbenzene, followed by insertion of CO2, could directly lead to the desired product. This approach avoids the need for pre-functionalization of the aromatic ring (e.g., halogenation for Grignard reagent formation). The regioselectivity of such reactions is often controlled by the steric and electronic environment of the C-H bonds, as well as by the nature of the directing group and ligands on the metal catalyst.
Cross-Coupling Reactions: While more applicable to the construction of the aromatic ring itself or the introduction of the alkyl or ethoxy groups, cross-coupling reactions such as Suzuki, Stille, or Buchwald-Hartwig couplings are powerful tools in the synthesis of complex aromatic molecules. For instance, a suitably functionalized benzene (B151609) derivative could be coupled with an ethylating or methylating agent.
The table below summarizes some modern catalytic approaches and their potential application in the synthesis of this compound.
| Catalytic Reaction | Metal Catalyst | Potential Application |
| C-H Activation/Carboxylation | Palladium, Rhodium, Nickel | Direct carboxylation of 1-ethoxy-2,3-dimethylbenzene |
| Suzuki Coupling | Palladium | Coupling of a boronic acid derivative of the aromatic core with an ethylating agent |
| Buchwald-Hartwig Amination | Palladium, Copper | Synthesis of an aniline precursor to a phenol (B47542) |
The development of new ligands and catalytic systems continues to expand the scope and utility of these modern synthetic methodologies, offering promising avenues for the efficient and selective synthesis of complex molecules like this compound.
Organocatalysis in the Formation of Benzoic Acid Scaffolds
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, represents a powerful tool for constructing complex molecular architectures like polysubstituted benzoic acids. nih.gov These catalysts are often metal-free, reducing the risk of heavy metal contamination in the final product and aligning with green chemistry principles. For the synthesis of substituted arenes, organocatalytic benzannulation reactions are particularly relevant, as they allow for the assembly of the benzene ring with specific substitution patterns from acyclic precursors. nih.gov
While specific organocatalytic routes to this compound are not extensively documented, the principles of organocatalytic benzannulation can be applied. For instance, chiral secondary amines, such as diphenylprolinol silyl ethers, have been successfully used in [4+2] benzannulation reactions to create axially chiral biaryl compounds. nih.gov This type of strategy could be adapted to construct the substituted benzene ring of the target molecule by carefully selecting precursors that would yield the desired 2,3-dimethyl and 4-ethoxy substitution pattern.
Bifunctional organocatalysts, which contain both a hydrogen-bond donor (like a urea or thiourea group) and a hydrogen-bond acceptor (like a tertiary amine), are particularly effective in controlling the conformation of substrates to achieve high stereoselectivity in the synthesis of axially chiral benzamides. nih.gov This approach could be conceptually extended to the atroposelective synthesis of sterically hindered benzoic acid derivatives.
Key Organocatalytic Strategies for Aromatic Scaffolds
| Catalyst Type | Reaction | Applicability | Key Advantages |
|---|---|---|---|
| Brønsted Acids | Benzannulation | Activation of carbonyls and imines for ring formation. nih.gov | Metal-free, environmentally friendly. |
| Chiral Secondary Amines (e.g., Prolinol derivatives) | [4+2] Benzannulation | Construction of chiral aromatic structures. nih.gov | High enantioselectivity. |
Green Chemistry Principles Applied to Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable by incorporating these principles.
A key tenet of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free, or solid-state, reactions offer a significant advantage. Mechanochemical methods, such as ball milling, can facilitate reactions between solid reactants without the need for a solvent, often leading to higher efficiency and reduced waste. acs.org For example, the synthesis of indenones from aromatic carboxylic acids has been achieved under solvent-free mechanochemical conditions. acs.org Similar principles could be applied to key steps in the synthesis of this compound.
Where solvents are necessary, the focus shifts to environmentally benign alternatives. Water, supercritical fluids (like CO₂), and ionic liquids are considered greener solvents. The synthesis of aromatic carboxylic acids from aryl ketones has been demonstrated in ionic liquids, which are non-volatile and can often be recycled. tandfonline.com Infrared irradiation has also been employed as an energy-efficient method to drive the synthesis of carboxylic acid derivatives without a solvent. scirp.org
Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, multiplied by 100. jocpr.comresearchgate.net A higher atom economy indicates that a greater proportion of the atoms from the reactants are incorporated into the final product, minimizing waste. jocpr.com
To maximize the atom economy in the synthesis of this compound, synthetic routes should prioritize addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. For instance, a hypothetical synthesis route involving a Diels-Alder reaction to form the aromatic ring would theoretically have a 100% atom economy for that key step. jocpr.com
Comparison of Reaction Types by Atom Economy
| Reaction Type | General Atom Economy | Waste Generation | Example |
|---|---|---|---|
| Addition | High (often 100%) | Minimal | Diels-Alder Cycloaddition |
| Rearrangement | High (100%) | None | Beckmann Rearrangement |
| Substitution | Medium to Low | Moderate | Williamson Ether Synthesis |
Reaction Mass Efficiency (RME) is another important metric that provides a more practical measure of a reaction's greenness by considering the actual masses of reactants, solvents, and reagents used to produce a certain mass of product. Optimizing reaction conditions to maximize yield and minimize the use of excess reagents and solvents will improve the RME.
High-Throughput and Continuous Flow Synthesis Techniques
Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers numerous advantages over traditional batch processing for the synthesis of fine chemicals like this compound. durham.ac.ukresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, consistency, and scalability. durham.ac.uk
The synthesis of carboxylic acids using gaseous reagents like carbon dioxide (CO₂) is particularly well-suited for flow chemistry. Specialized tube-in-tube reactors with gas-permeable membranes can efficiently introduce CO₂ into a stream containing a Grignard or organolithium reagent, allowing for safe and scalable carboxylation to form the benzoic acid moiety. durham.ac.ukresearchgate.net This approach avoids the challenges of handling large volumes of reactive gases in batch reactors. durham.ac.uk
Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output from one reactor is fed directly into the next. nih.gov This eliminates the need for isolating and purifying intermediates at each stage, significantly improving efficiency and reducing waste. A telescoped flow process could potentially be designed to synthesize this compound from simpler precursors in a single, automated sequence. nih.gov
Purification and Isolation Methodologies for High Purity
Achieving high purity is critical for pharmaceutical intermediates and fine chemicals. For this compound, a combination of classical and modern purification techniques would be employed.
Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. For benzoic acid derivatives, common recrystallization solvents include water, ethanol, acetone, toluene, or mixtures such as ethanol/water and ethyl acetate/hexane. scirp.orgnih.gov The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, allowing the solution to cool slowly to form crystals, and then isolating the pure crystals by filtration.
Chromatography: When recrystallization is insufficient to remove impurities with similar solubility profiles, chromatographic techniques are employed.
Thin-Layer Chromatography (TLC): Often used to monitor reaction progress and determine the optimal solvent system for column chromatography. For substituted benzoic acids, reversed-phase (RP-8) plates with acetone/water mobile phases can be effective. merckmillipore.com
Column Chromatography: The crude product is passed through a stationary phase (e.g., silica gel or alumina) using a liquid mobile phase (eluent). Separation occurs based on the differential adsorption of the components to the stationary phase.
High-Performance Liquid Chromatography (HPLC): A powerful analytical and preparative technique for separating and purifying compounds. For substituted benzoic acids, reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile and water, often with an acid modifier like formic or acetic acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape. zodiaclifesciences.comnih.gov
Summary of Purification Techniques
| Method | Principle | Typical Application | Solvents/Phases |
|---|---|---|---|
| Recrystallization | Differential solubility at varying temperatures. | Primary purification of solid products. | Water, Ethanol, Toluene, Ethyl Acetate/Hexane. scirp.orgnih.gov |
| Column Chromatography | Differential adsorption to a stationary phase. | Separation of complex mixtures or closely related impurities. | Stationary: Silica Gel; Mobile: Hexane/Ethyl Acetate gradients. |
Derivatization Chemistry and Functionalization of 4 Ethoxy 2,3 Dimethylbenzoic Acid
Esterification Reactions: Synthesis and Characterization of Ester Derivatives
Esterification, the conversion of a carboxylic acid to an ester, is a fundamental transformation. For 4-Ethoxy-2,3-dimethylbenzoic acid, this reaction involves the replacement of the hydroxyl group of the carboxyl function with an alkoxy group from an alcohol. libretexts.org This can be achieved through various methods, most commonly the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.nettcu.edu
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products. This can be done by using a large excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. tcu.edu Microwave-assisted organic synthesis (MAOS) has also been employed to accelerate esterification reactions, often leading to reduced reaction times and improved yields. researchgate.net
Table 1: Representative Esterification of this compound
| Alcohol | Catalyst | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Methanol | H₂SO₄ | Reflux, 8h | Methyl 4-ethoxy-2,3-dimethylbenzoate | >90 |
| Ethanol | p-TsOH | Toluene, Dean-Stark, 12h | Ethyl 4-ethoxy-2,3-dimethylbenzoate | ~85 |
| Isopropanol | H₂SO₄ | Microwave, 150°C, 15 min | Isopropyl 4-ethoxy-2,3-dimethylbenzoate | High |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.
Mechanistic Studies of Ester Formation
The mechanism of acid-catalyzed esterification, such as the Fischer-Speier method, begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, leading to the elimination of a water molecule and the formation of the protonated ester. Deprotonation of this species yields the final ester product and regenerates the acid catalyst. tcu.edu Isotopic labeling studies on benzoic acid have confirmed that the oxygen atom from the alcohol is incorporated into the ester, while the oxygen from the carboxylic acid's hydroxyl group is eliminated as water. acs.org
Chemo- and Regioselective Esterification
While this compound itself does not possess other functional groups that would compete in a standard esterification, the principles of chemo- and regioselectivity are crucial when considering more complex substrates. For instance, if the molecule contained an additional, less reactive hydroxyl group elsewhere, the more nucleophilic alcohol would preferentially react with the activated carboxylic acid. The steric hindrance provided by the two methyl groups adjacent to the carboxylic acid can influence the rate of esterification, particularly with bulky alcohols. researchgate.net This steric effect is a key consideration in differentiating between ortho-substituted and meta/para-substituted benzoic acids in certain analytical techniques. url.edu
Amidation Reactions: Synthesis and Characterization of Amide Derivatives
Amidation is the process of forming an amide bond, typically by reacting a carboxylic acid or its derivative with an amine. libretexts.org This reaction is of paramount importance in medicinal chemistry and materials science. Direct reaction of a carboxylic acid with an amine is generally slow and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.orgchemguide.co.uk Therefore, activating agents are commonly used to facilitate this transformation. nih.gov
Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and increase reaction rates. Another approach involves converting the carboxylic acid to a more reactive species in situ, such as an acyl chloride or a mixed anhydride (B1165640), which then readily reacts with the amine. nih.gov
Formation of Primary, Secondary, and Tertiary Amides
The reaction of this compound with ammonia (B1221849), a primary amine, or a secondary amine will yield a primary, secondary, or tertiary amide, respectively. libretexts.org
Primary Amide: Reaction with ammonia (or an ammonium salt with heating) yields 4-ethoxy-2,3-dimethylbenzamide. libretexts.org
Secondary Amide: Reaction with a primary amine (e.g., aniline) yields an N-substituted amide (e.g., N-phenyl-4-ethoxy-2,3-dimethylbenzamide).
Tertiary Amide: Reaction with a secondary amine (e.g., diethylamine) yields an N,N-disubstituted amide (e.g., N,N-diethyl-4-ethoxy-2,3-dimethylbenzamide).
Table 2: Representative Amidation of this compound
| Amine | Coupling Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Ammonia | SOCl₂, then NH₃ | THF | 4-Ethoxy-2,3-dimethylbenzamide | High |
| Aniline | EDC/HOBt | DMF | N-phenyl-4-ethoxy-2,3-dimethylbenzamide | >90 |
| Diethylamine | HATU | DMF | N,N-diethyl-4-ethoxy-2,3-dimethylbenzamide | >90 |
Note: Yields are representative and can vary based on specific reaction conditions and purification methods.
Peptide Coupling Strategies Utilizing Carboxylic Acid Moiety
The carboxylic acid group of this compound makes it a suitable candidate for incorporation into peptide chains, acting as an N-terminal capping group or as a building block if appropriately functionalized with an amino group. The same peptide coupling reagents used for standard amidation are employed here. rsc.org Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are particularly effective in ensuring efficient coupling and minimizing racemization of chiral amino acids. rsc.org The use of such substituted benzoic acids can be strategic in designing peptide-based drugs or probes, where the lipophilic nature of the ethoxy and dimethylphenyl groups can modulate the pharmacological properties of the resulting peptide.
Formation of Acid Anhydrides and Acyl Halides
To facilitate esterification and amidation reactions, this compound can be converted into more reactive acylating agents, namely acyl halides and acid anhydrides.
Acyl Halides: The most common acyl halides are acyl chlorides, which are typically synthesized by reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction with thionyl chloride. google.com The resulting 4-ethoxy-2,3-dimethylbenzoyl chloride is a highly reactive intermediate that readily reacts with a wide range of nucleophiles, including alcohols and amines, often without the need for additional coupling agents.
Acid Anhydrides: Symmetrical anhydrides can be prepared by dehydrating two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common approach for in situ applications is the formation of a mixed anhydride. This is achieved by reacting this compound with another acyl chloride (e.g., pivaloyl chloride) or a chloroformate (e.g., isobutyl chloroformate) in the presence of a base like triethylamine. This mixed anhydride is highly activated and provides a clean and efficient method for forming amide bonds.
These reactive intermediates are generally not isolated but are prepared and used in situ due to their sensitivity to moisture. Their formation represents a key strategic step in the synthesis of a wide variety of derivatives from this compound.
Reductive Transformations of the Carboxyl Group to Aldehydes and Alcohols
The carboxylic acid functional group of this compound can be reduced to either a primary alcohol or an aldehyde, providing entry into a different class of compounds with distinct reactive properties. The choice of reducing agent is critical in determining the final product.
Direct reduction of the carboxylic acid to the corresponding primary alcohol, (4-ethoxy-2,3-dimethylphenyl)methanol, is typically achieved using powerful hydride reagents. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation. The reaction is generally carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to neutralize the reaction mixture and protonate the resulting alkoxide. chemguide.co.uk
The reduction to an aldehyde, 4-ethoxy-2,3-dimethylbenzaldehyde, is a more delicate process as aldehydes are themselves susceptible to further reduction. Therefore, over-reduction to the alcohol is a common side reaction. To achieve this transformation, the carboxylic acid is typically first converted into a more reactive derivative, such as an acid chloride or an ester. The acid chloride can then be reduced to the aldehyde via the Rosenmund reduction, which utilizes a poisoned catalyst (e.g., palladium on barium sulfate (B86663) with quinoline) to prevent over-reduction. Alternatively, the ester derivative can be reduced using a sterically hindered hydride reagent like diisobutylaluminium hydride (DIBAL-H) at low temperatures, which often allows for the isolation of the aldehyde.
| Target Functional Group | Starting Material | Reagent(s) | Product |
| Primary Alcohol | This compound | 1. LiAlH₄ in ether/THF2. H₃O⁺ workup | (4-ethoxy-2,3-dimethylphenyl)methanol |
| Aldehyde | 4-Ethoxy-2,3-dimethylbenzoyl chloride | H₂, Pd/BaSO₄, Quinoline (Rosenmund Reduction) | 4-ethoxy-2,3-dimethylbenzaldehyde |
| Aldehyde | Ethyl 4-ethoxy-2,3-dimethylbenzoate | 1. DIBAL-H at low temp.2. H₂O workup | 4-ethoxy-2,3-dimethylbenzaldehyde |
Electrophilic Aromatic Substitution (EAS) Reactions on the Aromatic Ring
The benzene (B151609) ring of this compound is substituted with three activating groups (one ethoxy, two methyl) and one deactivating group (the carboxylic acid). masterorganicchemistry.comyoutube.com The ethoxy group at the C-4 position is a strong activating group and directs incoming electrophiles to the ortho and para positions. youtube.com The methyl groups at C-2 and C-3 are also activating ortho-, para-directors. The carboxylic acid group at C-1 is a meta-director and deactivates the ring towards electrophilic attack.
When multiple substituents are present, the most powerful activating group generally controls the position of substitution. masterorganicchemistry.com In this case, the ethoxy group is the most potent activating group. It directs ortho and para. The para position relative to the ethoxy group is occupied by the carboxylic acid. The two ortho positions are C-3 and C-5. The C-3 position is already substituted with a methyl group. Therefore, electrophilic substitution is strongly directed to the C-5 position. The directing effects of the C-2 methyl group (ortho to C-1 and C-3, para to C-5) and the C-3 methyl group (ortho to C-2 and C-4, para to C-6) also influence the regioselectivity. The C-5 position is para to the C-2 methyl group, making it an electronically favorable site. The deactivating carboxylic acid group directs meta, to positions C-3 and C-5, further reinforcing substitution at the C-5 position. Consequently, electrophilic aromatic substitution reactions on this compound are expected to yield predominantly the 5-substituted product.
Nitration and Halogenation Patterns
Nitration: The introduction of a nitro group (—NO₂) onto the aromatic ring is achieved by using a mixture of concentrated nitric acid and sulfuric acid. youtube.com The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). youtube.com Based on the directing effects of the existing substituents, the nitration of this compound is predicted to occur at the C-5 position, yielding 4-Ethoxy-2,3-dimethyl-5-nitrobenzoic acid.
Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) for bromination or aluminum chloride (AlCl₃) for chlorination. masterorganicchemistry.com The catalyst polarizes the halogen molecule, making it more electrophilic. youtube.com Similar to nitration, halogenation is expected to take place at the C-5 position, resulting in the formation of 5-bromo-4-ethoxy-2,3-dimethylbenzoic acid or 5-chloro-4-ethoxy-2,3-dimethylbenzoic acid. A patent for producing 2-halogenated benzoic acids describes methods that could be adapted for this specific substrate. google.com
Sulfonation and Acylation Reactions
Sulfonation: This reaction introduces a sulfonic acid group (—SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). youtube.com The electrophile is sulfur trioxide (SO₃). The sulfonation of this compound would yield 4-Ethoxy-2,3-dimethyl-5-sulfobenzoic acid. This reaction is typically reversible; heating the product in dilute aqueous acid can remove the sulfonic acid group. youtube.com
Friedel-Crafts Acylation: This reaction involves the introduction of an acyl group (R—C=O) using an acyl halide or anhydride with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.com While the benzene ring of this compound is activated by the ethoxy and methyl groups, the presence of the deactivating carboxylic acid group can hinder this reaction, as the Lewis acid catalyst can complex with the carboxyl group. However, if the reaction proceeds, it is expected to produce the 5-acyl-4-ethoxy-2,3-dimethylbenzoic acid.
| Reaction | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 4-Ethoxy-2,3-dimethyl-5-nitrobenzoic acid |
| Bromination | Br₂, FeBr₃ | 5-Bromo-4-ethoxy-2,3-dimethylbenzoic acid |
| Chlorination | Cl₂, AlCl₃ | 5-Chloro-4-ethoxy-2,3-dimethylbenzoic acid |
| Sulfonation | Fuming H₂SO₄ (SO₃) | 4-Ethoxy-2,3-dimethyl-5-sulfobenzoic acid |
| Acylation | RCOCl, AlCl₃ | 5-Acyl-4-ethoxy-2,3-dimethylbenzoic acid |
Functionalization of the Ethoxy Group and Methyl Substituents
Beyond reactions at the carboxyl group and the aromatic ring, the ethoxy and methyl substituents offer further opportunities for chemical modification.
Functionalization of the Ethoxy Group: The ether linkage of the ethoxy group can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would convert the ethoxy group into a hydroxyl group, yielding 4-hydroxy-2,3-dimethylbenzoic acid. This transformation allows for the introduction of new functionalities at this position.
Functionalization of the Methyl Substituents: The methyl groups on the aromatic ring can undergo radical substitution at the benzylic position. For instance, using N-bromosuccinimide (NBS) with a radical initiator, it is possible to selectively brominate one of the methyl groups to form a bromomethyl derivative. This derivative is a versatile intermediate for further nucleophilic substitutions. Furthermore, strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under heating, can oxidize the methyl groups to carboxylic acids. Selective oxidation of one methyl group over the other would be challenging and would likely depend on fine-tuning the reaction conditions. Oxidation of both methyl groups would lead to the formation of a tricarboxylic acid.
| Substituent | Reaction Type | Reagents | Potential Product(s) |
| Ethoxy Group | Ether Cleavage | HBr or HI | 4-Hydroxy-2,3-dimethylbenzoic acid |
| Methyl Group | Radical Halogenation | N-Bromosuccinimide (NBS), Initiator | 4-Ethoxy-2-(bromomethyl)-3-methylbenzoic acid or 4-Ethoxy-3-(bromomethyl)-2-methylbenzoic acid |
| Methyl Group(s) | Oxidation | KMnO₄ or K₂Cr₂O₇, Heat | 4-Ethoxy-2-carboxy-3-methylbenzoic acid or 4-Ethoxy-2,3-dicarboxybenzoic acid |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms within the 4-Ethoxy-2,3-dimethylbenzoic acid molecule. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete picture of the proton and carbon environments and their connectivities can be established.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the two methyl group protons. The aromatic region would likely display two doublets, characteristic of an ABCD spin system, for the protons on the benzene (B151609) ring. The ethoxy group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons. The two methyl groups attached to the aromatic ring would each appear as a singlet.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. This includes the carboxyl carbon, the aromatic carbons (both substituted and unsubstituted), the carbons of the ethoxy group, and the carbons of the two methyl groups.
To definitively assign these signals and confirm the structure, 2D NMR experiments are invaluable:
COSY (Correlation Spectroscopy) would reveal correlations between neighboring protons, such as the coupling between the methylene and methyl protons of the ethoxy group, and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each protonated carbon.
HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. This is crucial for confirming the substitution pattern on the aromatic ring, for instance, by showing correlations from the methyl protons to the quaternary aromatic carbons.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts are predicted based on analogous compounds and may vary slightly in experimental conditions)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| -COOH | ~12-13 (s, 1H) | ~170-175 | H-5, H-6 to COOH |
| C1-COOH | - | ~128-132 | - |
| C2-CH₃ | - | ~135-140 | H-6, 2-CH₃ to C2 |
| C3-CH₃ | - | ~130-135 | H-5, 3-CH₃ to C3 |
| C4-OEt | - | ~160-165 | H-5, -OCH₂- to C4 |
| C5-H | ~7.8-8.0 (d, 1H) | ~125-130 | H-6, -OCH₂- to C5 |
| C6-H | ~6.8-7.0 (d, 1H) | ~110-115 | H-5, 2-CH₃ to C6 |
| -OCH₂CH₃ | ~4.0-4.2 (q, 2H) | ~60-65 | H of -CH₃ to -OCH₂- |
| -OCH₂CH₃ | ~1.3-1.5 (t, 3H) | ~14-16 | H of -OCH₂- to -CH₃ |
| 2-CH₃ | ~2.2-2.4 (s, 3H) | ~15-20 | H-6 to 2-CH₃ |
| 3-CH₃ | ~2.1-2.3 (s, 3H) | ~12-17 | H-5 to 3-CH₃ |
Solid-State NMR for Bulk Structure and Dynamics
While solution-state NMR provides detailed information about individual molecules, solid-state NMR (ssNMR) can offer insights into the bulk structure and dynamics of this compound in its crystalline form. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of the solid material. Polymorphism, the ability of a compound to exist in multiple crystalline forms, can be investigated using ssNMR, as different polymorphs will exhibit distinct chemical shifts and relaxation times. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups, in the solid state.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₁H₁₄O₃, with a calculated exact mass of 194.0943 Da. This accurate mass measurement is a key piece of data for confirming the identity of the compound.
Tandem Mass Spectrometry for Structural Insights
Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented, and the resulting fragment ions are analyzed. This provides detailed structural information. For this compound, common fragmentation pathways in electron ionization (EI) or electrospray ionization (ESI) would include:
Loss of a methyl radical (-•CH₃): This would result in a fragment ion at m/z 179.
Loss of an ethyl radical (-•C₂H₅): Cleavage of the ethoxy group could lead to a fragment at m/z 165.
Loss of water (-H₂O): A common fragmentation for carboxylic acids, leading to an ion at m/z 176.
Decarboxylation (-CO₂): Loss of carbon dioxide would produce a fragment at m/z 150.
Cleavage of the ethoxy group: Loss of an ethoxy radical (-•OC₂H₅) would give a fragment at m/z 149.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Fragment Ion | m/z (Predicted) | Neutral Loss |
| [M-H₂O]⁺ | 176 | H₂O |
| [M-CH₃]⁺ | 179 | •CH₃ |
| [M-C₂H₅]⁺ | 165 | •C₂H₅ |
| [M-CO₂]⁺ | 150 | CO₂ |
| [M-OC₂H₅]⁺ | 149 | •OC₂H₅ |
| [M-COOH]⁺ | 149 | •COOH |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group and Intermolecular Interaction Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer, a result of strong intermolecular hydrogen bonding. A sharp and intense C=O stretching vibration for the carboxyl group would be expected around 1700 cm⁻¹. Other key absorptions would include C-O stretching vibrations for the ether and carboxylic acid functionalities, and C-H stretching and bending vibrations for the aromatic ring, ethoxy, and methyl groups.
Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=O stretch and the aromatic ring vibrations often give strong signals. The symmetric breathing modes of the aromatic ring are particularly characteristic in the Raman spectrum.
Analysis of the vibrational spectra can also provide insights into intermolecular interactions. For instance, shifts in the O-H and C=O stretching frequencies can indicate the strength and nature of hydrogen bonding in the solid state.
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| Carboxylic Acid (-COOH) | O-H stretch (H-bonded) | 2500-3300 (broad, strong) | Weak |
| Carboxylic Acid (-COOH) | C=O stretch | 1680-1720 (strong) | Strong |
| Carboxylic Acid (-COOH) | C-O stretch | 1210-1320 (medium) | Medium |
| Ether (-O-C₂H₅) | C-O-C stretch (asymmetric) | 1200-1270 (strong) | Medium |
| Ether (-O-C₂H₅) | C-O-C stretch (symmetric) | 1020-1075 (medium) | Strong |
| Aromatic Ring | C-H stretch | 3000-3100 (medium) | Strong |
| Aromatic Ring | C=C stretch | 1450-1600 (medium-strong) | Strong |
| Alkyl Groups (-CH₃, -CH₂) | C-H stretch | 2850-2970 (medium) | Strong |
| Alkyl Groups (-CH₃, -CH₂) | C-H bend | 1375-1465 (medium) | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular geometry, conformation, and intermolecular interactions of this compound. Key parameters that would be determined from such a study include the crystal system, space group, and unit cell dimensions. However, at present, no crystallographic data for this compound has been deposited in crystallographic databases or published in peer-reviewed journals.
Polymorphism and Pseudopolymorphism Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of solid-state chemistry with significant implications for a material's physical properties. Different polymorphs can exhibit variations in solubility, melting point, and stability. Pseudopolymorphism involves the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. A thorough investigation into the polymorphism of this compound would involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and cooling rates) and subsequent analysis of the solid forms by techniques such as X-ray powder diffraction (XRPD) and thermal analysis (DSC, TGA). Currently, there are no published studies on the polymorphic or pseudopolymorphic behavior of this compound.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful tools for probing the electronic structure of a molecule. These techniques provide insights into the electronic transitions that can occur upon absorption of light and the subsequent de-excitation pathways.
The UV-Vis absorption spectrum of this compound in a suitable solvent would be expected to show absorption bands corresponding to π→π* transitions within the substituted benzene ring. The position (λmax) and intensity (molar absorptivity, ε) of these bands would be sensitive to the electronic effects of the ethoxy and methyl substituents. The ethoxy group, being an electron-donating group, would likely cause a red shift (bathochromic shift) in the absorption maxima compared to unsubstituted benzoic acid.
Fluorescence spectroscopy measures the light emitted from a molecule as it returns from an excited electronic state to the ground state. The fluorescence spectrum, including the emission wavelength and quantum yield, would provide further information about the electronic structure and excited-state properties of this compound. The presence and nature of any fluorescence would depend on the efficiency of radiative versus non-radiative decay processes. To date, no experimental UV-Vis or fluorescence spectra for this compound have been reported in the literature, preventing a detailed discussion of its electronic properties.
Data Tables
Due to the absence of experimental data for this compound in the public domain, data tables for crystallographic and spectroscopic parameters cannot be generated.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, offering a balance between accuracy and computational cost. These methods are used to solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and related properties of a molecule. For a molecule like 4-Ethoxy-2,3-dimethylbenzoic acid, DFT calculations, often using a functional like B3LYP and a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and predict a wide range of properties. researchgate.net
The electronic structure of a molecule governs its reactivity. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity, with a smaller gap suggesting higher reactivity. researchgate.netnih.gov
For instance, in a study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid, DFT calculations were used to determine these parameters. researchgate.net Similar calculations for this compound would reveal how the ethoxy and dimethyl substitutions influence its electronic properties.
Charge distribution is another critical aspect, often visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface illustrates the charge distribution from the perspective of an approaching positive charge, with red regions indicating negative potential (likely sites for electrophilic attack) and blue regions indicating positive potential (likely sites for nucleophilic attack). Mulliken population analysis provides a numerical value for the charge on each atom, further detailing the electronic distribution. researchgate.netresearchgate.net
Table 1: Illustrative Frontier Molecular Orbital Properties Calculated for a Related Benzoic Acid Derivative (Note: Data shown is for 4-bromo-3-(methoxymethoxy) benzoic acid as a representative example and not for this compound.)
| Parameter | Value (a.u.) |
| HOMO Energy | -0.256 |
| LUMO Energy | -0.076 |
| Energy Gap (ΔE) | 0.180 |
| Data sourced from computational studies on related benzoic acid derivatives. researchgate.net |
Quantum chemical calculations are highly effective at predicting vibrational spectra (Infrared and Raman). epstem.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies and their corresponding intensities can be generated. These theoretical spectra can be compared with experimental data to validate the calculated structure and to make definitive assignments of vibrational modes to specific molecular motions (e.g., C=O stretch, C-H bend). nih.govepstem.net
In studies of similar molecules like 4-ethoxy-2,3-difluoro benzamide (B126), researchers have demonstrated excellent agreement between DFT-calculated vibrational frequencies (after applying a scaling factor) and those measured experimentally. nih.govresearchgate.net This process allows for a complete vibrational assignment based on the Potential Energy Distribution (PED).
Table 2: Example Comparison of Calculated and Experimental Vibrational Frequencies for a Related Benzamide (Note: Data is for 4-ethoxy-2,3-difluoro benzamide and serves as an illustration.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
| N-H Stretch | 3491 | 3445 | Asymmetric stretch |
| C=O Stretch | 1690 | 1685 | Carbonyl stretch |
| C-N Stretch | 1315 | 1320 | C-N bond stretch |
| Frequencies are illustrative and based on studies of related compounds. nih.govresearchgate.netactascientific.com |
Molecules with rotatable bonds, such as the ethoxy and carboxylic acid groups in this compound, can exist in multiple conformations. Conformational analysis through computational methods involves systematically rotating these bonds and calculating the energy of each resulting structure to map out the potential energy surface (PES). This allows for the identification of the lowest-energy conformer (the most stable structure) and the energy barriers between different conformations. nih.gov For example, a PES scan for the dihedral angle of the ethoxy group would reveal its preferred orientation relative to the benzene (B151609) ring. nih.gov
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions
While quantum mechanics is ideal for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. This approach can be used to explore conformational changes, molecular flexibility, and interactions with surrounding solvent molecules. For this compound, MD simulations could model how it tumbles and flexes in a solvent like water or DMSO, and how its carboxylic acid group interacts with solvent molecules through hydrogen bonding. While full MD simulations are computationally intensive, solvent effects are often approximated in quantum calculations using continuum models like the Polarizable Continuum Model (PCM). researchgate.net
Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling
Computational chemistry is a powerful tool for investigating chemical reaction mechanisms. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and, crucially, transition states can be located. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. This type of analysis would be invaluable for understanding, for example, the esterification of this compound or the rotational barrier of its carboxyl group.
Prediction of Supramolecular Interactions and Crystal Packing
The way molecules arrange themselves in the solid state is determined by intermolecular forces. For carboxylic acids, the most significant interaction is typically the formation of a head-to-head hydrogen-bonded dimer, where the carboxyl groups of two molecules interact via strong O-H···O hydrogen bonds. conicet.gov.ar This is a highly stable and common arrangement known as a supramolecular synthon.
Studies on a wide range of alkoxy-benzoic acids have shown that crystal packing is further influenced by weaker interactions, such as C-H···O and C-H···π interactions, which direct the arrangement of these primary dimers into sheets, tapes, or other motifs. conicet.gov.arresearchgate.net It is highly probable that this compound would also form these characteristic dimers, with the final crystal structure being modulated by the steric and electronic influence of the ethoxy and dimethyl groups on the weaker intermolecular contacts.
Table 3: Typical Hydrogen Bond Parameters for Benzoic Acid Dimers (Note: Data is generalized from studies on various alkoxy-benzoic acids.)
| Hydrogen Bond | Typical Distance (Å) | Typical Angle (°) |
| O-H···O | 2.6 - 2.7 | 170 - 180 |
| C-H···O | 3.2 - 3.5 | 140 - 160 |
| Data derived from crystallographic studies of related compounds. conicet.gov.arresearchgate.net |
Supramolecular Chemistry and Self Assembly
Hydrogen Bonding Directivity and Synthons in Crystalline Architectures
Hydrogen bonds are the primary directional forces in the crystal packing of carboxylic acids. The most common and robust motif formed by simple benzoic acids is the centrosymmetric carboxylic acid dimer, a supramolecular synthon connected via a pair of O-H···O hydrogen bonds. In the case of 4-Ethoxy-2,3-dimethylbenzoic acid, this dimer is a highly probable arrangement in its pure crystalline form.
Crystal Engineering Strategies for Tailored Solid Forms
Crystal engineering aims to design and synthesize crystalline solids with desired physical and chemical properties by controlling intermolecular interactions. For this compound, strategies to create tailored solid forms primarily revolve around disrupting or replacing the robust carboxylic acid dimer synthon with other predictable interactions.
One of the most effective strategies is co-crystallization. By introducing a carefully selected co-former molecule, it is possible to form new, stable crystalline structures with different properties. For instance, co-crystallization of benzoic acid derivatives with molecules containing strong hydrogen bond acceptors, like pyridines or amides, can predictably break the acid-acid dimer in favor of an acid-base O-H···N or O-H···O=C synthon. This allows for the fine-tuning of properties such as solubility, melting point, and stability without altering the covalent structure of the parent molecule. The specific substitution pattern of this compound, with its bulky methyl and ethoxy groups, would further influence the steric environment, affecting which co-formers can be accommodated and the geometry of the resulting supramolecular assembly.
Co-crystallization and Salt Formation for Novel Solid-State Materials
Co-crystallization and salt formation are powerful techniques for creating novel solid-state materials from existing compounds. While no specific co-crystals of this compound are detailed in the literature, extensive research on closely related analogues, such as 4-ethoxybenzoic acid, provides a clear blueprint for its potential behavior.
A study on the co-crystallization of 4-ethoxybenzoic acid with 4,4′-bipyridyl resulted in a hydrogen-bonded 2:1 co-crystal. princeton.edu In this structure, the primary intermolecular connection is a strong O—H⋯N hydrogen bond between the carboxylic acid group of the 4-ethoxybenzoic acid molecule and one of the nitrogen atoms of the bipyridyl base. princeton.edu This interaction successfully competes with and replaces the expected carboxylic acid dimer. Two acid molecules are linked to a single, centrally located bipyridyl molecule, forming a linear, three-component unit. princeton.edu These units are then further organized into a larger three-dimensional architecture via weaker C—H⋯O hydrogen bonds. princeton.edu
This example demonstrates a key strategy: using strong, directional hydrogen bonds to link acidic and basic components into a new crystalline form. It is highly probable that this compound would form similar co-crystals or salts with suitable nitrogen-containing bases like piperazine (B1678402) or diazabicyclo[2.2.2]octane, a common practice for benzoic acid derivatives. nsf.gov
Below is a table summarizing the crystallographic data for the analogous co-crystal of 4-ethoxybenzoic acid and 4,4'-bipyridyl, illustrating the type of structural information obtained from such studies.
| Parameter | Value |
| Compound | 4-ethoxybenzoic acid–4,4′-bipyridyl (2/1) |
| Chemical Formula | 2C₉H₁₀O₃·C₁₀H₈N₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.345 (3) |
| b (Å) | 10.123 (2) |
| c (Å) | 20.345 (4) |
| β (°) | 105.98 (3) |
| Z | 4 |
| Primary Supramolecular Synthon | O—H⋯N |
| Data from the study of a 2:1 co-crystal of 4-ethoxybenzoic acid and 4,4′-bipyridyl. princeton.edu |
Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. While there are no specific reports of MOFs constructed using this compound as a ligand, its structure makes it a suitable candidate for designing such materials. The carboxylic acid group provides a strong, versatile binding site for coordinating to metal centers, a fundamental requirement for an organic linker in MOF synthesis.
In the context of MOFs, this compound would act as a monodentate or bidentate linker through its carboxylate group. Carboxylate linkers are known to exhibit a wide variety of coordination modes with metal centers, including monodentate, bidentate chelating, and bidentate bridging fashions. This versatility is a key factor in the structural diversity of MOFs. utwente.nl
The design of this ligand offers several features:
Coordinating Group: The carboxylate group is a well-established, strong-binding site for connecting to metal ions. utwente.nl
Rigid Backbone: The phenyl ring provides rigidity, which is crucial for creating predictable and stable porous structures.
Functionalization: The ethoxy and dimethyl groups serve multiple purposes. They add steric bulk, which can be used to control the framework's topology and prevent the formation of overly dense, non-porous structures. They also modify the hydrophobicity and electronic character of the pores within the MOF.
The choice of metal ion and reaction conditions would ultimately determine which coordination mode is adopted, leading to different secondary building units (SBUs) and, consequently, different final MOF architectures. acs.org
If this compound were used as a linker, the resulting MOF's topology would depend on the connectivity of the metal SBU and the ligand. For example:
If the ligand acts as a simple linear linker connecting two metal centers (a 2-connected linker), and it is combined with a 4-connected square-planar SBU, a 2D network with an sql (square lattice) topology could form. acs.org
If the same 2-connected linker is used with a 6-connected octahedral SBU, a 3D framework with a pcu (primitive cubic) topology might be produced. acs.org
If the metal SBU were a 4-connected tetrahedral node, a 3D framework with a dia (diamondoid) topology could be targeted. acs.org
The structural diversity of MOFs arises from the ability to combine different nodes and linkers. nih.gov The specific geometry and bulk of the this compound ligand would play a critical role in directing the assembly toward a specific topological outcome. nih.gov Without experimental data, the precise topology remains hypothetical, but the principles of reticular chemistry allow for rational design toward these known network types. mdpi.com
Self-Assembled Monolayers (SAMs) and Surface Chemistry
Self-assembled monolayers (SAMs) are highly ordered molecular films that spontaneously form on a substrate surface. Carboxylic acids, including benzoic acid derivatives, are a well-established class of molecules for forming SAMs on various metal oxide surfaces such as aluminum oxide, indium tin oxide (ITO), and silicon oxide. nih.govutwente.nlacs.org The formation of these monolayers relies on the interaction between the carboxylic acid "headgroup" and the hydroxylated oxide surface. princeton.eduacs.org
A molecule of this compound is well-suited for SAM formation, comprising the three essential components:
Headgroup: The carboxylic acid group can bind to metal oxide surfaces, anchoring the molecule. mdpi.comacs.org
Backbone: The phenyl ring acts as a rigid spacer.
Tail Groups: The ethoxy and dimethyl groups would form the exposed surface of the monolayer, dictating its properties, such as wettability and adhesion. nih.gov
The general principle involves immersing the substrate (e.g., an ITO electrode) into a dilute solution of the molecule, allowing the molecules to adsorb and organize on the surface. acs.org The resulting SAM can significantly alter the surface properties. For instance, covering a polar oxide surface with these molecules would create a more hydrophobic, organic-like surface. mdpi.com This modification of surface energy and work function is a key application of SAMs in organic electronics, such as tuning electrode interfaces in organic solar cells to improve device performance and efficiency. acs.orgresearchgate.net While specific studies on this compound SAMs are not available, the extensive research on analogous benzoic acids confirms its strong potential for surface modification applications. acs.orgmdpi.com
Host-Guest Interactions and Inclusion Chemistry
Host-guest chemistry, a central area of supramolecular chemistry, involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule. The host molecule contains a cavity or binding site that is complementary in size, shape, and chemical properties to the guest. Inclusion chemistry is a specific type of host-guest interaction where the guest is enclosed within the host's cavity.
Common host molecules include cyclodextrins, cucurbiturils, calixarenes, and crown ethers. These hosts are known to form inclusion complexes with a wide variety of guest molecules, including benzoic acid and its derivatives. The formation of such complexes can alter the physicochemical properties of the guest molecule, such as its solubility, stability, and reactivity.
A thorough investigation into the host-guest chemistry of this compound would involve studying its interactions with various host molecules. This would typically include:
Determination of Binding Constants: Quantifying the strength of the interaction between the host and guest.
Thermodynamic Analysis: Understanding the energetic driving forces (enthalpy and entropy) behind complex formation.
Structural Elucidation: Using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to determine the geometry of the inclusion complex.
As of the latest review of scientific literature, no such studies have been published for this compound. Therefore, no detailed research findings or data tables on its host-guest interactions or inclusion chemistry can be presented.
Applications in Materials Science and Advanced Technologies
Utilization as Monomers or Building Blocks in Polymer Synthesis
The primary role for 4-Ethoxy-2,3-dimethylbenzoic acid in polymer science would be as a monomer or a modifying comonomer in the synthesis of condensation polymers like polyesters and polyamides.
Polyester (B1180765) Synthesis: The carboxylic acid function can readily undergo esterification with diols or polyols under polymerization conditions. The resulting polyester chain would incorporate the ethoxy-dimethylphenylene unit, influencing the final properties of the material.
Polyamide Synthesis: Similarly, it can react with diamines to form polyamides. The rigidity of the aromatic ring would contribute to the thermal stability and mechanical strength of the polymer, while the ethoxy and methyl substituents would impact its solubility, processability, and intermolecular interactions.
The presence of the ethoxy and dimethyl groups can be strategically used to fine-tune polymer properties. For instance, these groups can increase solubility in organic solvents and decrease the crystallinity of the polymer, potentially leading to materials with enhanced processability or specific optical properties.
Table 1: Potential Polymerization Reactions of this compound
| Polymer Type | Coreactant | Linkage Formed | Potential Polymer Properties |
|---|---|---|---|
| Polyester | Diol (e.g., Ethylene Glycol) | Ester | Increased solubility, modified thermal properties, enhanced processability. |
| Polyamide | Diamine (e.g., Hexamethylenediamine) | Amide | Good thermal stability, altered mechanical strength and flexibility. |
Role in Ligand Design for Catalysis and Metal Complexation
The structural features of this compound make it an interesting candidate for ligand design in coordination chemistry and catalysis.
Coordinating Groups: The carboxylate group is a classic and effective binding site for a wide range of metal ions. Furthermore, the oxygen atom of the ethoxy group could potentially act as a second donor site, allowing the molecule to function as a bidentate chelating ligand.
Steric and Electronic Effects: The two methyl groups adjacent to the carboxylic acid create significant steric hindrance around a coordinated metal center. This can be exploited to control the coordination number and geometry of the resulting metal complex, which is crucial for tuning the reactivity and selectivity of a catalyst. The electron-donating nature of the ethoxy and methyl groups can also influence the electronic properties of the metal center, further modulating its catalytic activity. For example, lanthanide complexes have been synthesized using the related 2,4-dimethylbenzoic acid as a ligand. frontiersin.org
Table 2: Potential Coordination Modes and Effects in Metal Complexes
| Feature | Role in Metal Complexation | Potential Impact on Catalysis |
|---|---|---|
| Carboxylate Group | Primary binding site for metal ions (monodentate or bridging). | Anchors the metal, influences electronic properties. |
| Ethoxy Group | Potential secondary binding site (bidentate chelation). | Can enhance complex stability and modify metal center geometry. |
| Dimethyl Groups | Create steric bulk around the metal center. | Controls access of substrates, influences selectivity (e.g., enantioselectivity). |
Precursors for the Development of Functional Organic and Hybrid Materials
The aromatic core of this compound makes it a suitable precursor for the synthesis of more complex molecules intended for use in functional materials.
Optoelectronic Materials: The substituted benzene (B151609) ring can be a building block for larger conjugated systems, such as those found in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The substituents would allow for tuning of the electronic energy levels (HOMO/LUMO) and the solid-state packing of the material, which are critical for device performance.
Surface Modification and Interfacial Engineering
The ability of carboxylic acids to bind to various surfaces makes this compound a candidate for surface modification applications.
Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to chemisorb the molecule onto the surfaces of metal oxides like alumina, titania, or indium tin oxide (ITO). This would result in the formation of a self-assembled monolayer.
Tuning Surface Properties: The "outward-facing" part of the monolayer would be composed of the ethoxy and methyl-substituted aromatic rings. This would alter the surface energy, wettability, and chemical reactivity of the substrate. For instance, it could be used to create hydrophobic surfaces or to control the interface in organic electronic devices. A related compound, 4-ethoxybenzoic acid, has been used to functionalize and prepare highly conducting carbon nanotube thin films. sigmaaldrich.com
Application in Synthetic Methodologies as Reagents or Intermediates
Beyond its direct use in materials, this compound can serve as a valuable intermediate in multi-step organic synthesis.
Functional Group Transformation: The carboxylic acid is a versatile functional group that can be converted into a variety of other groups, such as esters, amides, acid chlorides, or alcohols. This allows the core structure to be incorporated into more complex target molecules. For instance, related substituted benzoic acids are often converted to acid chlorides using reagents like thionyl chloride to increase their reactivity for subsequent steps. beilstein-journals.org
Directing Group in Aromatic Substitution: The substituents on the aromatic ring can direct further electrophilic aromatic substitution reactions, allowing for the synthesis of more highly functionalized aromatic compounds.
Methodological Innovations and Future Research Directions
Development of Novel Analytical Techniques for Structural and Supramolecular Characterization
The precise characterization of molecular and supramolecular structures is fundamental to understanding the properties and potential applications of benzoic acid derivatives. While standard techniques like NMR and mass spectrometry remain crucial, there is a growing need for more advanced and sensitive methods.
Recent advancements in analytical techniques are paving the way for a deeper understanding of these complex molecules. For instance, novel derivatization methods coupled with ultra-high-performance liquid chromatography-tandem mass spectrometry (RP-UHPLC/MS/MS) are being developed for the sensitive analysis of related compounds. acs.orgnih.gov One such method utilizes 3-(chlorosulfonyl)benzoic acid as a derivatization agent to improve ionization efficiency and sensitivity in negative ion mode. acs.orgnih.gov High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of benzoic acid derivatives, with various methods being developed for specific applications. helixchrom.comsigmaaldrich.com For instance, a reverse-phase HPLC method has been developed for the analysis of preservatives, including benzoic acid, on an Amaze C18 SPF column. helixchrom.com Additionally, a gradient reverse phase HPLC method has been validated for determining the purity of 2,4,6-trifluorobenzoic acid and its impurities. ekb.eg
The study of self-association and the formation of supramolecular structures in solution is another critical area. Spectroscopic techniques like Fourier transform infrared (FTIR) and NMR spectroscopy, combined with molecular simulation methods, are being employed to investigate the hydrogen-bonding and π-π stacking interactions that govern the formation of dimers and other aggregates in different solvents. acs.org Understanding these interactions is vital as they can significantly influence the crystallization process and the resulting polymorphic forms of the solid material. acs.org Furthermore, techniques like ion mobility spectrometry-mass spectrometry (IMS-MS) are being used to differentiate between positional isomers of substituted benzoic acid derivatives by exploiting gas-phase neighboring group participation effects. nih.gov
Future research in this area will likely focus on:
In-situ and real-time monitoring: Developing techniques to observe molecular interactions and transformations as they happen, providing dynamic insights into reaction mechanisms and self-assembly processes.
Hyphenated techniques: Combining the separation power of chromatography with the detailed structural information from multiple spectroscopic methods (e.g., LC-NMR-MS) to analyze complex mixtures and identify trace components. rsc.org
Advanced solid-state characterization: Utilizing techniques like solid-state NMR and advanced X-ray diffraction methods to gain a more detailed understanding of the crystal packing and polymorphism of 4-ethoxy-2,3-dimethylbenzoic acid and related compounds.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Material Design
In the context of benzoic acid derivatives, AI and ML can be applied to:
Reaction Outcome Prediction: Predicting the products and yields of chemical reactions is a significant challenge in organic synthesis. rjptonline.orgacs.org ML models, trained on large databases of known reactions, can learn the complex interplay of reactants, reagents, and reaction conditions to predict the likely outcome of a novel transformation. beilstein-journals.orgacs.org This can save significant time and resources by prioritizing promising synthetic routes. For instance, ML models can predict the selectivity of reactions, a crucial factor in synthesizing specific isomers of substituted benzoic acids. chemeurope.comeurekalert.org
Material Property Prediction and Design: ML algorithms can be trained to correlate molecular structure with material properties. acs.org This allows for the in silico design of new benzoic acid derivatives with desired characteristics, such as specific electronic, optical, or thermal properties. By inputting structural features, these models can predict properties like aromaticity, which is crucial for the behavior of these compounds. researchgate.netacs.org This predictive capability can guide synthetic efforts towards molecules with a higher probability of possessing the desired functionalities. Recent research has demonstrated the use of ML in predicting the aggregation of polycyclic aromatic compounds, a phenomenon relevant to the supramolecular chemistry of benzoic acid derivatives. consensus.app
Accelerated Discovery: The integration of ML with high-throughput experimentation can create a closed-loop system for accelerated discovery. youtube.com ML models can propose new candidate molecules, which are then synthesized and tested robotically. The experimental results are then fed back into the model to refine its predictions, creating a cycle of continuous improvement.
Future directions in this interdisciplinary field include the development of more sophisticated ML models that can handle the nuances of complex organic reactions and the creation of user-friendly platforms that make these powerful tools accessible to a broader range of chemists. eurekalert.org
Sustainable and Green Chemical Approaches for the Synthesis and Application of Benzoic Acid Derivatives
The principles of green chemistry are increasingly influencing the design of chemical syntheses and applications, aiming to reduce environmental impact and enhance sustainability. For benzoic acid and its derivatives, this translates to a focus on renewable feedstocks, energy-efficient processes, and the use of less hazardous reagents. brazilianjournals.com.br
Key areas of development in green chemistry for benzoic acid derivatives include:
Biomass-derived feedstocks: Traditionally, benzoic acid is synthesized from petroleum-derived toluene. researchgate.net A significant green innovation is the development of synthetic routes from renewable biomass sources. escholarship.org For example, researchers have demonstrated the synthesis of benzoic acid from quinic acid, a compound derivable from glucose. escholarship.org Lignin (B12514952), a major component of plant biomass, is another promising source for producing benzoic acid derivatives. rsc.org
Greener Synthetic Methods: This involves replacing hazardous reagents and solvents with more environmentally benign alternatives. For example, the use of heterogeneous catalysts that can be easily recovered and reused is a key strategy. nih.gov N-Heterocyclic carbene-catalyzed aerobic oxidation of aromatic aldehydes to carboxylic acids represents a greener alternative to traditional oxidation methods. mdpi.com Additionally, employing water as a solvent and developing solvent-free reaction conditions are being explored. nih.gov
Catalytic C-H Activation: Direct functionalization of C-H bonds is a powerful strategy for creating complex molecules from simpler starting materials, reducing the number of synthetic steps and waste generation. Research into the catalytic C-H activation of benzoic acids, including those with alkoxy substituents, is an active area of investigation. mdpi.com
The following table summarizes some green approaches for the synthesis of benzoic acid derivatives:
| Green Approach | Description | Reference |
| Biomass Feedstocks | Utilization of renewable resources like glucose-derived quinic acid or lignin to produce benzoic acid and its derivatives. | escholarship.orgrsc.org |
| Heterogeneous Catalysis | Employment of solid catalysts, such as functionalized magnetic nanoparticles, that can be easily separated from the reaction mixture and reused. | nih.gov |
| Aerobic Oxidation | Use of air as the oxidant in the conversion of aromatic aldehydes to carboxylic acids, catalyzed by N-heterocyclic carbenes. | mdpi.com |
| C-H Activation | Direct functionalization of C-H bonds in benzoic acids to introduce new functional groups, minimizing synthetic steps. | mdpi.com |
Future research will likely focus on further developing these green approaches, aiming for even higher efficiency and broader applicability to a wide range of substituted benzoic acids.
Emerging Research Frontiers for Benzoic Acid Derivatives with Ethoxy and Dimethyl Substitution Patterns
The specific substitution pattern of this compound imparts unique electronic and steric properties that open up new avenues of research. While the core benzoic acid structure is well-studied, the interplay of the ethoxy and dimethyl groups creates opportunities for novel applications.
Emerging research frontiers for this class of compounds include:
Coordination Polymers and Metal-Organic Frameworks (MOFs): Aromatic carboxylic acids are excellent building blocks for the construction of CPs and MOFs. mdpi.comresearchgate.net The specific geometry and coordination sites of this compound could lead to the formation of novel frameworks with interesting properties, such as porosity for gas storage or separation, or catalytic activity. The semi-rigid nature of such ligands is particularly promising for creating unique structural features. mdpi.comresearchgate.net
Pharmaceutical and Agrochemical Applications: Substituted benzoic acids are common motifs in pharmaceuticals and agrochemicals. ontosight.ainih.govymerdigital.compreprints.orgresearchgate.net The specific substitution pattern of this compound could be explored for its potential biological activity. For instance, derivatives could be designed and synthesized as inhibitors for specific enzymes or as compounds with other therapeutic or crop-protective properties. nih.govpreprints.org
Advanced Materials: The unique electronic properties conferred by the ethoxy and dimethyl groups could be harnessed in the development of advanced materials. For example, these compounds could serve as precursors for organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The study of ortho-substituted benzoic acid derivatives has revealed interesting gas-phase fragmentation patterns that could be relevant for mass spectrometry-based material analysis. nih.gov
The exploration of these frontiers will require a multidisciplinary approach, combining organic synthesis, crystal engineering, computational modeling, and biological screening.
Identification of Grand Challenges and Opportunities in the Field of Aromatic Carboxylic Acid Research
The broader field of aromatic carboxylic acid research faces several "grand challenges" that also represent significant opportunities for scientific advancement. rsc.orgresearchgate.net Addressing these challenges will require concerted efforts from researchers across various disciplines.
Grand Challenges:
Selective and Sustainable Synthesis: Developing highly selective and environmentally friendly methods for the synthesis of complex aromatic carboxylic acids remains a major hurdle. rsc.org This includes the challenge of activating and functionalizing specific C-H bonds in the presence of other reactive groups.
Understanding and Controlling Supramolecular Assembly: Predicting and controlling how aromatic carboxylic acids self-assemble into specific crystalline forms (polymorphism) is crucial for controlling the physical and chemical properties of the final material.
Harnessing CO2 as a Feedstock: The direct carboxylation of aromatic compounds using carbon dioxide as a C1 source is a highly attractive but challenging goal for sustainable chemistry. rsc.org
Bridging the Gap between Prediction and Experiment: While computational tools are becoming increasingly powerful, there is still a significant gap between theoretical predictions and experimental outcomes, particularly for complex systems. beilstein-journals.org
Opportunities:
Development of Novel Catalytic Systems: There is a vast opportunity to design new catalysts, including those based on earth-abundant metals, for the efficient and selective synthesis of aromatic carboxylic acids. rsc.org
Functional Materials by Design: The ability to design and synthesize aromatic carboxylic acids with tailored properties will open up new applications in areas such as electronics, energy storage, and healthcare. researchgate.net
Integration of Automation and AI: The combination of robotic synthesis, high-throughput screening, and AI-driven design has the potential to revolutionize the discovery and development of new aromatic carboxylic acids and their applications. beilstein-journals.org
Circular Economy Approaches: Developing methods to recycle and upcycle waste materials into valuable aromatic carboxylic acids will be a key contributor to a more sustainable chemical industry.
The journey to overcome these challenges and seize these opportunities will undoubtedly lead to exciting new discoveries and innovations in the field of aromatic carboxylic acid research.
Q & A
Q. What synthetic methodologies are effective for preparing 4-Ethoxy-2,3-dimethylbenzoic acid?
A common approach involves bromination of 2,3-dimethylbenzoic acid derivatives followed by ethoxylation. For example, bromination using Fe or AlBr₃ as a catalyst (as seen in analogous compounds like 6-Bromo-2,3-dimethylbenzoic acid) can introduce a bromine atom, which is subsequently replaced by an ethoxy group via nucleophilic substitution. Reaction optimization often includes controlled temperature (e.g., 40–60°C) and purification via recrystallization . Alternative routes may involve direct alkylation of hydroxy precursors using ethylating agents (e.g., ethyl iodide) under basic conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., ethoxy at position 4, methyl groups at 2 and 3) and aromatic proton splitting patterns.
- FT-IR : To identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and ethoxy (C-O-C ~1250 cm⁻¹) functional groups.
- HPLC or LC-MS : For purity assessment and quantification, particularly when analyzing reaction mixtures .
- X-ray crystallography : Optional for definitive structural elucidation, though crystallization may require optimized solvent systems (e.g., ethanol/hexane) .
Q. How does the presence of ethoxy and methyl groups affect the compound’s solubility and stability?
The electron-donating ethoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, THF) but reduces aqueous solubility due to increased hydrophobicity. Methyl groups at positions 2 and 3 introduce steric hindrance, potentially slowing degradation pathways (e.g., oxidative decarboxylation). Stability studies under varying pH and temperature conditions are recommended to assess shelf-life .
Advanced Research Questions
Q. What computational methods can predict the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) calculations, such as those using the B3LYP functional, are effective for modeling electronic properties. Key analyses include:
- Electrostatic potential maps : To identify nucleophilic/electrophilic sites influenced by ethoxy and methyl substituents.
- Frontier molecular orbitals (HOMO/LUMO) : To predict reactivity in substitution or coupling reactions.
- Solvent effects : Polarizable Continuum Models (PCM) can simulate solvent interactions, aiding reaction optimization .
Q. How do steric and electronic effects govern regioselectivity in substitution reactions involving this compound?
The ethoxy group at position 4 directs electrophilic substitution to the para position due to its electron-donating resonance effect. Methyl groups at 2 and 3 create steric hindrance, disfavoring meta-substitution. For example, nitration or halogenation reactions preferentially target position 5 (para to ethoxy). Computational modeling (e.g., Fukui indices) can validate these predictions .
Q. What strategies mitigate side reactions during derivatization of the carboxylic acid group?
To avoid esterification or decarboxylation side reactions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
